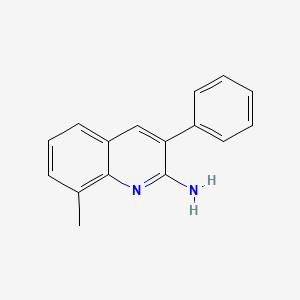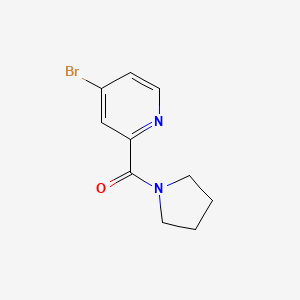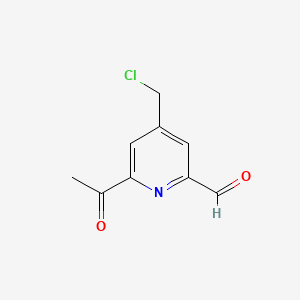
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde typically involves the chloromethylation of pyridine derivatives followed by acetylation. One common method includes the reaction of 4-(chloromethyl)pyridine-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Acetyl-4-(carboxymethyl)pyridine-2-carbaldehyde.
Reduction: 6-Acetyl-4-(hydroxymethyl)pyridine-2-carbaldehyde.
Substitution: 6-Acetyl-4-(substituted methyl)pyridine-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive towards nucleophilic attack, forming Schiff bases with amines. These Schiff bases can act as ligands in coordination chemistry, forming stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbaldehyde: A simpler aldehyde derivative of pyridine, used in similar applications but lacks the acetyl and chloromethyl groups.
4-Acetylpyridine: Contains an acetyl group but lacks the chloromethyl and aldehyde functionalities.
6-Chloromethylpyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
Uniqueness
6-Acetyl-4-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both acetyl and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C9H8ClNO2 |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
6-acetyl-4-(chloromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c1-6(13)9-3-7(4-10)2-8(5-12)11-9/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
OIEKOUBWCLBEEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



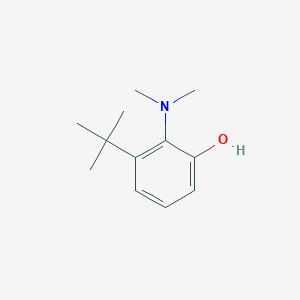


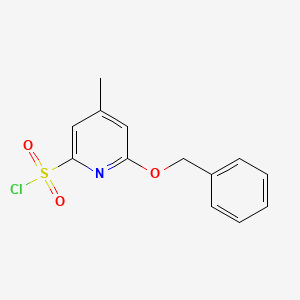
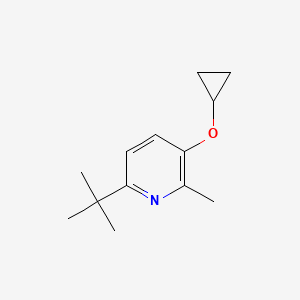


![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
